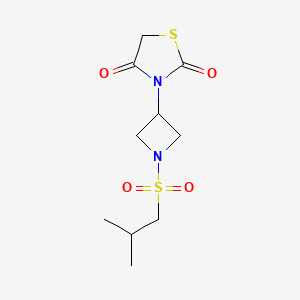
3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolidine-2,4-dione derivatives are five-membered, heterocyclic compounds that possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial . The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules .
Synthesis Analysis
A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . The synthesized molecules were then evaluated for their antioxidant, anticancer, and antimicrobial potential .Molecular Structure Analysis
The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .Chemical Reactions Analysis
Thiazolidine-2,4-dione derivatives exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine-2,4-dione derivatives can be established using physiochemical parameters and spectral techniques .Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
A study described the microwave-assisted synthesis of compounds including thiazolidine-2,4-diones, highlighting their pharmacological potential by screening for antibacterial and antifungal activities. These compounds showed activity against bacteria like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, and against the fungus Candida albicans (Mistry & Desai, 2006).
Antimicrobial and Antifungal Activities
Another study synthesized thiazolidine-2,4-dione derivatives and evaluated them for antimicrobial effects, indicating significant activity against various pathogens. This research further demonstrates the compound's role in developing new antimicrobial agents (Jat, Salvi, Talesara, & Joshi, 2006).
Anticancer Potential
Research into thiazolidine-2,4-dione derivatives also explores their anticancer activities. Compounds synthesized from thiazolidine-2,4-diones have been tested against cancer cell lines, showing promise as potential anticancer agents (Kumar & Sharma, 2022).
Novel Synthetic Approaches
A novel approach for synthesizing bioactive heteroaryl thiazolidine-2,4-diones was presented, indicating a methodological advancement in creating compounds with potential biological activities (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
Molecular Docking Studies
Some studies also include molecular docking analyses to understand the interaction of synthesized thiazolidine-2,4-dione derivatives with biological targets. This approach helps in predicting the potential efficacy of these compounds in treating diseases like malaria (Abdelmonsef, Mohamed, El-Naggar, Temairk, & Mosallam, 2020).
Mécanisme D'action
Target of Action
Thiazolidine-2,4-dione (tzd) analogues, which this compound is a derivative of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .
Mode of Action
Tzd analogues are known to improve insulin resistance through ppar-γ receptor activation . They also inhibit cytoplasmic Mur ligases, which are involved in the synthesis of bacterial cell walls .
Biochemical Pathways
Tzd analogues are known to affect the insulin signaling pathway by activating the ppar-γ receptor . They also affect the bacterial cell wall synthesis pathway by inhibiting cytoplasmic Mur ligases .
Pharmacokinetics
A study on a series of thiazolidin-2,4-dione derivatives revealed that all the compounds were found to be drug-like, suggesting favorable adme properties .
Result of Action
Tzd analogues are known to improve insulin resistance at the cellular level, leading to improved glucose uptake . They also inhibit the synthesis of bacterial cell walls, leading to antimicrobial effects .
Orientations Futures
Analyse Biochimique
Biochemical Properties
The thiazolidin-2,4-dione (TZD) moiety, which is a part of the 3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione structure, plays a central role in the biological functioning of several essential molecules . TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
Cellular Effects
The cellular effects of this compound are not fully understood yet. It is known that TZD analogues, which share a similar structure, can have significant effects on cells. For example, they can improve insulin resistance, which can have a profound effect on cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is not fully known. Tzd analogues are known to exert their effects at the molecular level through several mechanisms. They improve insulin resistance through PPAR-γ receptor activation, inhibit cytoplasmic Mur ligases, and scavenge reactive oxygen species (ROS) .
Propriétés
IUPAC Name |
3-[1-(2-methylpropylsulfonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S2/c1-7(2)6-18(15,16)11-3-8(4-11)12-9(13)5-17-10(12)14/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVORJUUWVAYDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N1CC(C1)N2C(=O)CSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2807756.png)
![2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2807758.png)
![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2807761.png)


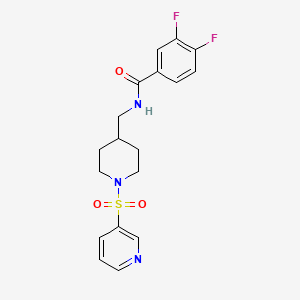
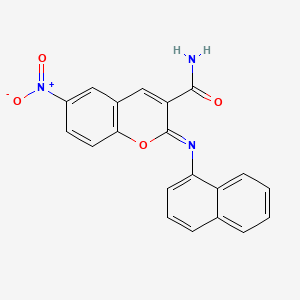
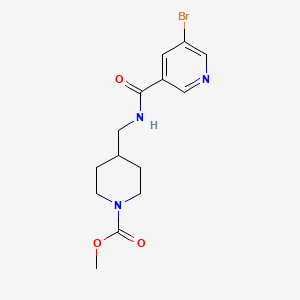
![N-(1,3-benzothiazol-2-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B2807770.png)
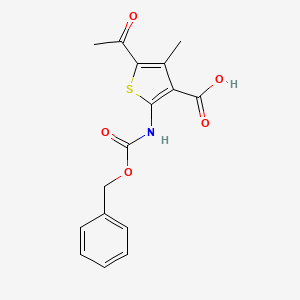
![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2807772.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide;dihydrochloride](/img/structure/B2807773.png)
![N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2807774.png)
